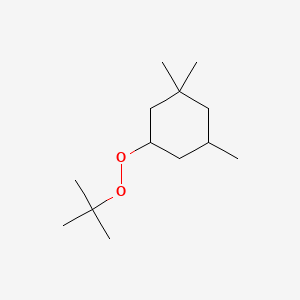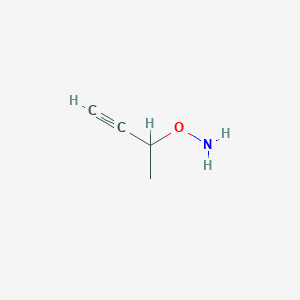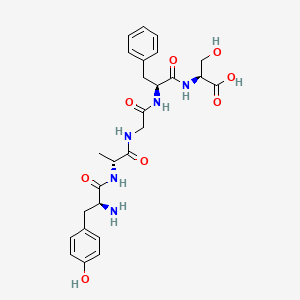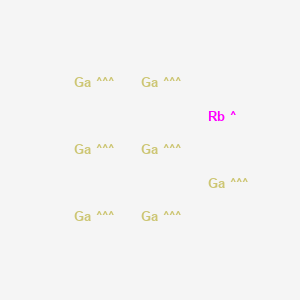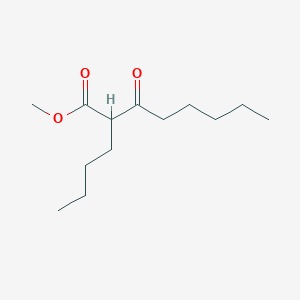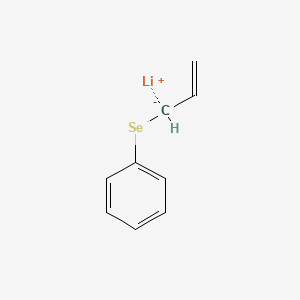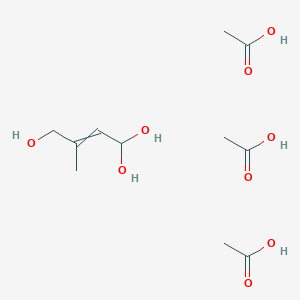
Acetic acid;3-methylbut-2-ene-1,1,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methylbut-2-ene-1,1,4-triol is an organic compound with a unique structure that combines the properties of acetic acid and a triol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylbut-2-ene-1,1,4-triol can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-ene-1,1,4-triol with acetic anhydride under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methylbut-2-ene-1,1,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the triol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;3-methylbut-2-ene-1,1,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;3-methylbut-2-ene-1,1,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylbut-2-ene-1,1,4-triol: A similar compound without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the triol structure.
But-2-ene-1,4-diol: A diol with a similar carbon backbone but lacking the acetic acid group.
Uniqueness
Acetic acid;3-methylbut-2-ene-1,1,4-triol is unique due to its combination of acetic acid and triol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
74997-73-2 |
|---|---|
Formule moléculaire |
C11H22O9 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
acetic acid;3-methylbut-2-ene-1,1,4-triol |
InChI |
InChI=1S/C5H10O3.3C2H4O2/c1-4(3-6)2-5(7)8;3*1-2(3)4/h2,5-8H,3H2,1H3;3*1H3,(H,3,4) |
Clé InChI |
OQDSQRNJAWSYPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(O)O)CO.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


